Fmoc-Trp-OH
Description
Evolution and Significance of Fmoc-Trp-OH in Peptide Chemistry
The advent of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s marked a significant advancement in peptide chemistry. publish.csiro.aupeptide-li.comresearchgate.net The original methods predominantly used the tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for its removal. A major breakthrough came in the late 1970s with the development of Fmoc chemistry by Eric Atherton and Bob Sheppard. lgcstandards.com This strategy employs the base-labile Fmoc group for temporary Nα-amino protection, which can be removed under very mild, non-hydrolytic conditions, typically with a secondary amine like piperidine (B6355638). publish.csiro.aulgcstandards.com This orthogonality with acid-labile side-chain protecting groups offered a gentler and more versatile approach to peptide synthesis. nih.govnih.gov
The incorporation of tryptophan into peptides presented unique challenges. The indole (B1671886) side chain of tryptophan is susceptible to modification and degradation under the acidic conditions used in Boc-based synthesis. nih.gov The milder conditions of Fmoc chemistry were envisioned as a way to alleviate these acid-catalyzed side reactions. nih.gov The use of this compound significantly improved the synthesis of tryptophan-containing peptides, leading to higher yields and purity. nih.gov
However, even within Fmoc-SPPS, the tryptophan indole ring can be susceptible to reattachment of cleavage species. peptide.com To address this, a further evolution occurred with the introduction of a second protecting group on the indole nitrogen itself. The most common of these is the tert-butoxycarbonyl (Boc) group, leading to the derivative Fmoc-Trp(Boc)-OH. advancedchemtech.compeptide.compeptide.com This derivative is now widely recommended, especially for synthesizing peptides that also contain arginine, as it minimizes side reactions and produces purer crude peptides in higher yields. advancedchemtech.compeptide.com The use of Fmoc-Trp(Boc)-OH overcomes most of the problems associated with preparing tryptophan-containing peptides via Fmoc SPPS. chemicalbook.comnbinno.com
Current Research Landscape and Future Directions for this compound
This compound and its derivatives, particularly Fmoc-Trp(Boc)-OH, remain indispensable tools in contemporary chemical research. They are fundamental building blocks in the synthesis of a vast array of bioactive peptides and peptide-based therapeutics. chemicalbook.com Current research heavily relies on these compounds for creating custom peptides to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. chemicalbook.comresearchgate.net For instance, Fmoc-Trp(Boc)-OH is utilized in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are important in the treatment of type 2 diabetes. chemicalbook.comnbinno.com
The future for this compound is tied to the expanding field of peptide science. Innovations in automated peptide synthesis and high-throughput screening continue to enhance the utility of Fmoc-protected amino acids. chemicalbook.com Ongoing research is focused on developing even more efficient synthesis methods and exploring novel applications for tryptophan-containing peptides. nbinno.com These peptides have potential therapeutic applications in various diseases beyond diabetes. nbinno.com Furthermore, the unique properties of the tryptophan side chain are being exploited in materials science for the creation of specialized peptides for diagnostics and advanced biomaterials. nbinno.com As researchers continue to design peptides with increasingly complex structures and specific functionalities, the demand for high-quality this compound and its improved derivatives will continue to grow.
Role of Tryptophan Residues in Advanced Peptide and Protein Structures
Tryptophan is the largest of the 20 common proteinogenic amino acids and, though relatively rare in proteomes, it often plays critical structural and functional roles. iucr.orgnih.gov Its unique properties stem from its indole side chain, which is both large and amphiphilic—possessing both hydrophobic and polar characteristics. nih.govmdpi.com This duality allows tryptophan to participate in a wide range of molecular interactions that are crucial for protein folding, stability, and function. mdpi.comnih.gov
The indole moiety of tryptophan, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is the largest side chain among the natural amino acids. mdpi.comresearchgate.netbiosynth.com This large, hydrophobic surface area favors its burial within the hydrophobic cores of proteins, contributing significantly to their stability. russelllab.org However, the indole ring is not purely hydrophobic. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, allowing it to interact with polar groups or water molecules. nih.govnih.gov
The aromatic nature of the indole ring enables it to engage in various non-covalent interactions, including:
Hydrophobic Interactions: The large nonpolar surface area drives the positioning of tryptophan within the protein interior, away from the aqueous solvent. nih.gov
π-π Stacking: The aromatic ring can stack with other aromatic residues like phenylalanine, tyrosine, and histidine, contributing to the stability of secondary and tertiary structures. researchgate.net
Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with positively charged groups, such as the side chains of lysine (B10760008) and arginine or lipid headgroups. mdpi.com These interactions can be stronger than ionic bridges and are vital for protein structure and binding. nih.gov
Hydrogen Bonds: The indole N-H group is a potent hydrogen bond donor. nih.gov Additionally, the polarized C-H groups on the indole ring can form weaker, noncanonical hydrogen bonds with backbone carbonyl oxygen atoms, which play a ubiquitous role in stabilizing local protein structure. iucr.orgnih.gov
One of the most significant roles for tryptophan is acting as an "interfacial anchor" in membrane proteins and other biomolecular assemblies. mdpi.comwikipedia.org Tryptophan residues show a strong preference for the interfacial region of lipid bilayers, where the polar lipid headgroups meet the nonpolar acyl chains. mdpi.comacs.org
This anchoring behavior is driven by tryptophan's amphiphilic nature. The hydrophobic indole ring can be inserted into the nonpolar region of the membrane, while the polar N-H group can form hydrogen bonds with lipid carbonyls, phosphate (B84403) groups, or water molecules at the interface. mdpi.comnih.gov This positioning helps to stabilize the protein within the membrane, defining its orientation and depth. mdpi.comacs.org
Studies using model transmembrane peptides, such as the WALP peptide family, have demonstrated this anchoring effect. mdpi.com These peptides often feature tryptophan residues flanking a hydrophobic core. Regardless of the length of the hydrophobic segment, the tryptophan indole rings are consistently found positioned near the lipid carbonyl groups. nih.gov This propensity to achieve "interfacial matching" can even dominate over hydrophobic matching effects, where the length of the peptide's hydrophobic section is matched to the thickness of the membrane. nih.govuu.nl The ability of tryptophan to act as an anchor is crucial for the proper folding, insertion, and function of a vast number of membrane proteins. mdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 35737-15-6 scbt.combiosynth.com |
| Molecular Formula | C₂₆H₂₂N₂O₄ scbt.combiosynth.com |
| Molecular Weight | 426.46 g/mol scbt.combiosynth.com |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid apexbt.com |
| Alternate Names | Fmoc-L-tryptophan, Nα-Fmoc-L-tryptophan peptide.comscbt.com |
Table 2: Comparison of Peptide Synthesis Chemistries
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) lgcstandards.com |
| Deprotection Condition | Strong Acid (e.g., TFA) nih.gov | Mild Base (e.g., Piperidine) lgcstandards.com |
| Side-Chain Protection | Mild Acid Labile | Strong Acid Labile (e.g., TFA) lgcstandards.com |
| Compatibility with Trp | Risk of acid-catalyzed side reactions nih.gov | Milder conditions reduce side reactions nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35737-15-6 | |
| Record name | Fmoc-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35737-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies Utilizing Fmoc Trp Oh
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Trp-OH
This compound, or Nα-Fmoc-L-tryptophan, is a pivotal building block in the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS). This method has become a cornerstone of peptide synthesis due to its use of milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. altabioscience.comiris-biotech.de The Fmoc group provides temporary protection for the α-amino group of tryptophan, which is stable to the acidic conditions used for cleaving most side-chain protecting groups but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.comnih.gov This orthogonality allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.denih.gov
This compound as a Building Block in Fmoc/tBu SPPS
In the Fmoc/tBu SPPS workflow, this compound is coupled to the free amine of the resin-bound peptide chain. Following the coupling reaction, the Fmoc group is removed, and the next Fmoc-protected amino acid is introduced. This cycle is repeated until the desired peptide sequence is assembled. The tert-butyl (tBu) based protecting groups are commonly used for the side chains of other amino acids in the sequence, such as Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu), which are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. altabioscience.comnih.gov The use of this compound with an unprotected indole (B1671886) side chain is a common practice, although this approach is not without its challenges. labmartgh.compeptide.com
Strategies for Tryptophan Incorporation in SPPS
The incorporation of tryptophan into a peptide sequence requires careful consideration due to the susceptibility of its indole side chain to various side reactions. Two primary strategies are employed: using this compound with an unprotected indole group or utilizing an indole-protected derivative like Fmoc-Trp(Boc)-OH.
Use of this compound with Unprotected Indole Group
The direct use of this compound with an unprotected indole side chain is a straightforward approach that avoids the need for an additional deprotection step for the indole group. labmartgh.comcam.ac.uk This can be advantageous in simplifying the synthesis protocol. However, the unprotected indole ring is nucleophilic and prone to modification during both the repetitive acid-labile side-chain deprotection cycles and the final cleavage from the solid support. peptide.comthermofisher.com Research has shown that despite the potential for side reactions, the use of unprotected this compound can be successful, particularly in automated peptide synthesis, without significant byproduct formation in certain contexts. cam.ac.uk
Application of Indole-Protected Fmoc-Trp(Boc)-OH
To circumvent the issues associated with the unprotected indole, the use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a widely adopted strategy. altabioscience.comadvancedchemtech.comsigmaaldrich.com This protecting group shields the indole ring from electrophilic attack and other side reactions throughout the synthesis.
The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the cleavage of other side-chain protecting groups, such as those from tert-butyl ethers and esters. thermofisher.comsigmaaldrich.com Furthermore, when peptides containing both arginine and tryptophan are synthesized, the sulfonyl-based protecting groups on arginine (e.g., Pmc or Pbf) can be transferred to the tryptophan indole ring during final cleavage, a side reaction known as sulfonation. peptide.comsigmaaldrich.com The use of Fmoc-Trp(Boc)-OH effectively prevents both alkylation and sulfonation of the indole nucleus, leading to a purer crude peptide product. sigmaaldrich.comsigmaaldrich.compeptide.com
During the final cleavage of the peptide from the resin using strong acids like TFA, various reactive cationic species are generated from the cleavage of side-chain protecting groups and the resin linker. sigmaaldrich.comsigmaaldrich.com These electrophiles can attack the electron-rich indole ring of unprotected tryptophan. The Boc group on the indole nitrogen of Fmoc-Trp(Boc)-OH provides steric hindrance and electronic deactivation, safeguarding the indole ring from such electrophilic attacks during the cleavage process. peptide.comsigmaaldrich.com This protection is particularly crucial for preventing the reattachment of C-terminal tryptophan residues to the resin, a side reaction that can significantly lower the yield. thermofisher.comsigmaaldrich.com The use of scavengers in the cleavage cocktail is also a common practice to quench these reactive species, but the primary protection afforded by the Boc group on tryptophan is a more direct and effective solution. sigmaaldrich.comsigmaaldrich.com
Challenges with Solubility and Coupling Efficiency
The efficiency of the coupling reaction, a critical step in SPPS, can be compromised by several factors. For instance, the presence of certain amino acid derivatives in commercial preparations, such as acetic acid in Fmoc-Arg(Pbf)-OH and Fmoc-Asn/Gln(Trt)-OH, can cause permanent capping of the growing peptide chain, terminating the synthesis prematurely. nih.gov Furthermore, the inherent properties of some amino acids and their protecting groups can affect solubility and reactivity. For example, derivatives containing a Trt group, like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH, often show poor solubility in common SPPS solvents. tandfonline.com
In the context of solution-phase peptide synthesis for DNA-encoded libraries, even with the use of Fmoc-Trp(Boc)-OH to mitigate solubility problems, the coupling efficiency can be lower compared to other amino acids, sometimes requiring adjusted conditions to achieve better conversion. acs.org
Alternative Indole Protecting Groups and Derivatives
Fmoc-Trp(Boc-Sar-Sar)-OH is a tryptophan derivative designed to improve the solubility of peptides, particularly during purification. researchgate.netresearchgate.net The Boc-Sar-Sar group is introduced onto the indole nitrogen. researchgate.net This derivative is incorporated into the peptide chain using standard solid-phase peptide synthesis protocols. researchgate.netresearchgate.net
During the final cleavage from the resin with trifluoroacetic acid (TFA), the Boc group is removed, leaving the indole nitrogen modified with a sarcosinyl-sarcosinyl (Sar-Sar) moiety. researchgate.netresearchgate.net This modification introduces a cationic charge to the peptide, which significantly enhances its solubility in aqueous media, facilitating purification by high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Following purification, the Sar-Sar group can be cleaved under physiological pH conditions, yielding the native peptide. researchgate.netresearchgate.net
Fmoc-Trp(Boc-Nmbu)-OH is another tryptophan derivative developed to aid in the purification of synthetic peptides. researchgate.netscholarsportal.info In this case, the indole nitrogen is acylated with Boc-N-methyl butyric acid. researchgate.netscholarsportal.info After incorporation into the peptide chain via SPPS and subsequent cleavage with TFA, the Boc group is removed, leaving a cationic 4-(N-methylamino)butanoyl (Nmbu) group attached to the tryptophan residue. scholarsportal.info This cationic group improves the solubility of the peptide during HPLC purification. researchgate.netscholarsportal.info The Nmbu group can be removed under slightly alkaline conditions (pH 9.5) through an intramolecular cyclization reaction, which regenerates the native tryptophan residue and produces N-methylpyrrolidone as a byproduct. scholarsportal.info
The tetrahydropyranyl (Thp) group is a well-established protecting group for alcohols in organic synthesis, known for its low cost, ease of introduction, and stability to non-acidic conditions. researchgate.net Its application has been extended to peptide chemistry for the protection of various amino acid side chains, including the indole nitrogen of tryptophan. researchgate.netd-nb.info
The side-chain protection of this compound with a Thp group can be achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) using p-toluenesulfonic acid (PTSA) as a catalyst, without the need for prior protection of the carboxylic acid group. d-nb.info The resulting Fmoc-Trp(Thp)-OH is suitable for use in Fmoc/tBu solid-phase peptide synthesis. researchgate.net The Thp group can be cleaved under acidic conditions, for example, with a mixture of TFA/1,3-dimethoxybenzene/CH2Cl2. d-nb.info
Comparative Acid Lability of Fmoc-Trp Protecting Groups
| Entry | Compound | Cocktail | Reaction Time (min) | Deprotected Amino Acid (%) |
|---|---|---|---|---|
| 1 | Fmoc-Trp(Boc)-OH | TFA/CH2Cl2 (10:90) | 10 | 28 |
| 2 | Fmoc-Trp(Boc)-OH | TFA/CH2Cl2 (10:90) | 30 | 100 |
| 3 | Fmoc-Trp(Thp)-OH | TFA/CH2Cl2 (10:90) | 10 | 10 |
| 4 | Fmoc-Trp(Thp)-OH | TFA/CH2Cl2 (10:90) | 30 | 22 |
This table is based on data presented in a study on the use of the Thp protecting group in peptide chemistry. d-nb.info
N-methylation of the peptide backbone is a common strategy to introduce conformational constraints and increase resistance to proteolytic degradation. iris-biotech.de Fmoc-N-Me-Trp(Trt)-OH is a derivative where the α-amino group is methylated, and the indole nitrogen is protected by a trityl (Trt) group. wuxiapptec.comnih.gov The presence of the N-methyl group can significantly impact the peptide's three-dimensional structure and its ability to be recognized and cleaved by proteases.
The Trt group provides protection for the indole side chain during synthesis. The use of N-methylated amino acids, including Fmoc-N-Me-Trp(Trt)-OH, is a valuable tool in medicinal chemistry for modulating the biological functions of peptides. iris-biotech.de
The incorporation of halogenated tryptophan derivatives into peptides allows for the study of structure-activity relationships and can lead to analogs with modified biological properties. iris-biotech.de The 7-halotryptophan motif, for instance, is found in several biologically active natural products. iris-biotech.de
Fmoc-L-Trp(4-Cl)-OH is an example of a chloro-substituted tryptophan derivative used in peptide synthesis. chemscene.comwuxiapptec.com The introduction of a chlorine atom at the 4-position of the indole ring can alter the electronic properties and steric bulk of the side chain, potentially influencing peptide conformation and receptor binding. Other halogenated derivatives, such as Fmoc-L-Trp(7-Cl)-OH, are also utilized for similar purposes. iris-biotech.de
Properties of Fmoc-L-Trp(4-Cl)-OH
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁ClN₂O₄ |
| Molecular Weight | 460.91 g/mol |
| CAS Number | 2244532-68-9 |
Data sourced from chemical supplier information. chemscene.comwuxiapptec.com
Mechanism of Fmoc Deprotection in SPPS
The removal of the Fmoc group is a critical step that is repeated throughout the synthesis of a peptide chain. iris-biotech.de This process, known as deprotection, allows for the subsequent coupling of the next amino acid in the sequence. genscript.com
Role of Basic Conditions and Byproduct Formation
The Fmoc group is labile under basic conditions, a property that is central to its utility in SPPS. americanpeptidesociety.org Deprotection is typically achieved by treating the Fmoc-protected peptide-resin with a secondary amine base, most commonly a 20% solution of piperidine in a solvent like dimethylformamide (DMF). genscript.comwikipedia.org The mechanism proceeds via a β-elimination reaction. chempep.com The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide. peptide.com
The highly reactive DBF byproduct can potentially react with the newly liberated amino group of the peptide chain, an undesirable side reaction. total-synthesis.com To prevent this, secondary amines like piperidine are used, as they efficiently trap the DBF to form a stable adduct, thereby driving the deprotection reaction to completion. wikipedia.orgnih.gov
However, the basic conditions required for Fmoc removal can also lead to other side reactions. One of the most significant is the formation of aspartimide, particularly in sequences containing aspartic acid. This occurs when the peptide backbone nitrogen attacks the side-chain ester of aspartate, a reaction catalyzed by the base. iris-biotech.deacs.org The resulting aspartimide can lead to the formation of multiple unwanted peptide byproducts. nih.gov Another potential side reaction is diketopiperazine formation, especially when proline is the C-terminal amino acid. iris-biotech.de
Monitoring Deprotection via UV Spectroscopy
A significant advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time. nih.gov The dibenzofulvene-piperidine adduct, a major byproduct of the deprotection reaction, possesses a strong UV chromophore. chempep.comthieme-connect.de By continuously monitoring the UV absorbance of the solution flowing from the reaction vessel, typically at wavelengths around 301 nm, the release of the Fmoc group can be quantified. iris-biotech.de
This UV monitoring provides valuable qualitative and quantitative information. thieme-connect.de A characteristic peak profile indicates the progress of the deprotection reaction. The area under the curve can be used to confirm that the deprotection is complete before proceeding to the next coupling step. iris-biotech.descholaris.ca This real-time feedback is instrumental in optimizing reaction times and ensuring the efficiency of each cycle in the synthesis, particularly for automated peptide synthesizers. thieme-connect.detec5usa.com
Optimization of Coupling Reactions and Reagents
The formation of the peptide bond between the newly deprotected N-terminal amine and the incoming Fmoc-amino acid, such as this compound, is another critical step. The efficiency of this coupling reaction directly impacts the yield and purity of the final peptide. Standard coupling conditions may not always be sufficient, especially for sterically hindered amino acids or "difficult" sequences. chempep.com
To drive the coupling reaction to completion, a variety of activating reagents have been developed. These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species. Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, which can accelerate the reaction and reduce racemization. chempep.com
More potent coupling reagents, such as uronium/aminium salts like HBTU and HATU, or phosphonium (B103445) salts like PyBOP, have become widely used. chempep.com These reagents can significantly enhance coupling efficiency, which is particularly important for challenging sequences. chempep.com The choice of base used during the coupling step, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), must also be carefully considered to minimize side reactions like racemization. chempep.com
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DIC | HOBt, HOAt | Cost-effective, but can lead to side reactions if not used with additives. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | - | Highly efficient, fast reaction times, but can be more expensive. chempep.com |
| Phosphonium Salts | BOP, PyBOP | - | Very effective for difficult couplings, but can generate carcinogenic byproducts. chempep.com |
Considerations for Long and Difficult Peptide Sequences
The synthesis of long peptides or sequences known to be "difficult" presents unique challenges that require specialized strategies to overcome.
Aggregation Mitigation Strategies
As a peptide chain elongates on the solid support, it can fold and form secondary structures, leading to intermolecular aggregation. peptide.comsigmaaldrich.com This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions. peptide.com This is a more significant issue in Fmoc-based synthesis compared to Boc-based strategies because the peptide-resin is in a neutral state, which can promote aggregation. peptide.com
Several strategies have been developed to mitigate aggregation:
Chaotropic Salts: The addition of salts like CuLi, NaClO4, or KSCN can disrupt the hydrogen bonds that cause aggregation. peptide.com
Solvent Modification: Switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide chain. peptide.com
Elevated Temperature and Microwave Irradiation: Performing couplings at higher temperatures or using microwave-assisted synthesis can accelerate reaction kinetics and disrupt aggregation. peptide.comresearchgate.net
Backbone Protection and Pseudoprolines: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can effectively disrupt the formation of secondary structures. peptide.comsigmaaldrich.com
Impact of Impurities in Fmoc-Amino Acid Derivatives
The purity of the Fmoc-amino acid building blocks, including this compound, is paramount for the successful synthesis of high-quality peptides. sigmaaldrich.com Even small amounts of impurities can lead to the formation of deletion sequences (where an amino acid is missing) or truncated peptides. sigmaaldrich.com
Common impurities in Fmoc-amino acid derivatives and their consequences are outlined below:
| Impurity | Source | Consequence in Peptide Synthesis |
| Free Amino Acid | Incomplete reaction during Fmoc protection. | Can lead to the insertion of multiple copies of the same amino acid. nih.govsigmaaldrich.com |
| Acetic Acid | Residual from synthesis or purification. | Acts as a capping agent, leading to the termination of the peptide chain. nih.govsigmaaldrich.com |
| Fmoc-β-alanine-dipeptides | Rearrangement of the Fmoc-OSu reagent used for protection. | Insertion of a β-alanine residue into the peptide sequence. researchgate.net |
| Dipeptide Impurities | Reaction of the Fmoc reagent with the already formed Fmoc-amino acid. | Results in the double insertion of the target amino acid. sigmaaldrich.com |
Therefore, using highly purified Fmoc-amino acids with stringent specifications for purity and low levels of these contaminants is crucial for minimizing side products and ensuring the fidelity of the synthesized peptide. sigmaaldrich.comajpamc.com
Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis represents the classical approach to peptide assembly, where reactions are carried out in a homogeneous solution. Unlike solid-phase methods, reactants are not attached to a polymeric support, meaning purification after each coupling and deprotection step must be performed using traditional chemical techniques such as extraction, precipitation, or chromatography. While this can be more labor-intensive for research-scale synthesis, solution-phase methods are highly scalable and remain relevant for the large-scale industrial production of peptide therapeutics. The use of this compound within this framework follows the standard cycle of coupling an activated amino acid to a free amine, followed by the base-mediated removal of the Fmoc group to reveal a new N-terminal amine for the next coupling cycle. rsc.org
The primary distinction between solution-phase and solid-phase peptide synthesis (SPPS) lies in the physical state of the growing peptide chain. In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and synthesis proceeds by adding subsequent amino acids. iris-biotech.depeptide.com This approach offers a significant advantage in purification: excess reagents and soluble byproducts are simply washed away by filtration, drastically simplifying the synthetic process and enabling automation. iris-biotech.de
Fmoc chemistry is the dominant strategy in modern SPPS due to its mild deprotection conditions (typically using piperidine), which are orthogonal to the acid-labile protecting groups on amino acid side chains and the resin linker. nih.goviris-biotech.de In contrast, the older Boc/Bzl strategy requires harsh acids like hydrofluoric acid for final cleavage. iris-biotech.de
While SPPS is ideal for rapid synthesis of many peptides, including those up to 100 amino acids, solution-phase synthesis can be advantageous for producing very large quantities of a specific peptide and for the synthesis of protected peptide fragments that can be later joined together, a technique known as fragment condensation. rsc.orgpeptide.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Peptide State | Covalently attached to an insoluble resin support. nih.gov | Free in solution. |
| Purification | Simple filtration and washing of the resin. iris-biotech.de | Requires extraction, crystallization, or chromatography after each step. |
| Reagent Use | Large excess of reagents is used to drive reactions to completion. nih.gov | Reagents are used in near-stoichiometric amounts to facilitate purification. |
| Scalability | Excellent for lab-scale and automated synthesis; large-scale can be challenging. rsc.org | Highly suitable for large-scale industrial manufacturing. |
| Primary Chemistry | Predominantly Fmoc/tBu strategy. nih.gov | Historically Cbz/Bzl, now also widely uses Fmoc/tBu and Boc strategies. peptide.comrsc.org |
DNA-Encoded Chemical Libraries (DECLs) merge the vast numerical power of combinatorial chemistry with the principles of molecular evolution, allowing for the rapid screening of millions or billions of compounds. nih.gov The synthesis of peptide-based DECLs requires chemical reactions that are compatible with the DNA tag, which is sensitive to many standard organic synthesis conditions.
Solution-phase Fmoc-based peptide synthesis has been successfully adapted for this purpose. nih.govresearchgate.net This methodology allows for the ribosome-independent synthesis of peptides, providing greater flexibility in incorporating non-natural amino acids compared to biological display methods like phage or mRNA display. nih.govresearchgate.net The reactions are performed in aqueous environments under carefully controlled pH to maintain the integrity of the DNA strand. researchgate.net For tryptophan, Fmoc-Trp(Boc)-OH is often the building block of choice, as the Boc group protects the indole nitrogen from potential side reactions during subsequent synthesis steps. researchgate.netacs.org
A study developing these methods highlighted the following protecting group strategies for use in aqueous, DNA-compatible Fmoc-based synthesis:
| Amino Acid | Recommended Building Block | Key Considerations |
| Lysine (B10760008) | Fmoc-Lys(Boc)-OH | The Boc group is robust and can be removed under DNA-compatible conditions. researchgate.netacs.org |
| Arginine | Fmoc-Orn(NVOC)-OH | Ornithine is converted to Arginine post-coupling. The NVOC group offers orthogonal protection. acs.org |
| Histidine | Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-L-His-OH | Requires specific coupling conditions due to the protecting group, which is labile after coupling. researchgate.net |
| Tryptophan | Fmoc-Trp(Boc)-OH | The indole nitrogen is protected by a Boc group to prevent reactions with byproducts from other deprotection steps. researchgate.net |
Synthesis of Modified Tryptophan Derivatives for Peptide Incorporation
Tryptophan and its derivatives are key components of numerous natural products and pharmacologically active peptides. chim.it The synthesis of tryptophans with substitutions on the indole ring is a significant challenge because direct electrophilic substitution is generally limited to the 2- or 5-position. chim.it Therefore, modular strategies have been developed to allow for the synthesis of diversely substituted tryptophans. These methods can be broadly categorized into three main approaches: coupling a pre-functionalized indole to an amino acid backbone, building the indole ring onto an existing amino acid, and directly functionalizing the tryptophan indole ring via C-H activation. chim.itresearchgate.net
This strategy involves the formation of a C-C bond to connect an appropriately substituted indole ring with a suitable three-carbon amino acid backbone. chim.it This approach is powerful because it allows for significant diversity, as a wide variety of substituted indoles can be prepared and then coupled.
Key methods for this approach include:
Friedel-Crafts Conjugate Addition: The reaction of an indole with an electrophilic dehydroamino acid derivative, such as methyl 2-acetamidoacrylate. researchgate.net
Negishi Coupling: A palladium-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. chim.it
Enzymatic Approaches: The use of enzymes like tryptophan synthase (TrpS), which naturally catalyzes the reaction between indole and L-serine to form L-tryptophan. The beta-subunit of this enzyme can be used to synthesize a range of tryptophan analogues. chim.itresearchgate.net
| Coupling Method | Description |
| Alkylation of Chiral Auxiliaries | An enolate of a glycine (B1666218) equivalent, made chiral with an auxiliary, is alkylated with a gramine-type indole derivative. chim.it |
| Enantioselective Hydrogenation | A dehydroamino acid precursor, formed by coupling an indole and an acrylic acid derivative, undergoes asymmetric hydrogenation to set the stereocenter. chim.it |
| Aziridine Opening | An indole nucleophile attacks and opens a serine-derived aziridine, installing the amino acid backbone. chim.it |
An alternative to coupling a finished indole is to construct the indole ring system directly on the side chain of a suitably functionalized amino acid or peptide. chim.it A major advantage of this method is the potential for late-stage modification, where the indole can be formed after the amino acid has already been incorporated into a peptide chain. chim.it While numerous indole synthesis reactions exist, only a few, like the Larock indole synthesis, are suitable for selectively producing the 3-substituted indoles required for tryptophan derivatives. chim.it The Larock indole synthesis was notably used by Baran et al. to construct a bridging tryptophan moiety during the total synthesis of the natural products kapakahines B and F. chim.it Other methods include synthesis from δ-oxoamino acids or stannylated allylglycines. chim.it
Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for modifying complex molecules. nih.gov This approach allows for the direct functionalization of otherwise inert C-H bonds on the tryptophan indole ring, bypassing the need for pre-functionalized starting materials. chim.itresearchgate.net Palladium catalysis is frequently employed for this purpose. nih.govacs.org
Examples of C-H activation on tryptophan derivatives include:
C4-Olefination: A palladium-catalyzed method was developed to directly attach olefins to the C4 position of the tryptophan indole, providing access to precursors for hemiterpenoid indole alkaloids like clavicipitic acid. nih.gov
C4-Acetoxylation: An efficient and regioselective palladium(II)-catalyzed reaction enables the direct construction of a C-O bond at the C4 position of tryptophan and tryptophan-containing peptides. acs.orgthieme-connect.com
C2-Acylation: Using a pyrimidine (B1678525) directing group on the indole nitrogen, visible-light photoredox and palladium cooperative catalysis can achieve C2-acylation of tryptophan with aldehydes. mdpi.com
These modern techniques provide powerful tools for creating novel tryptophan derivatives for incorporation into peptides, expanding the chemical space available for drug discovery and chemical biology. nih.gov
Self Assembly and Supramolecular Chemistry of Fmoc Trp Oh
Mechanism and Driving Forces of Self-Assembly
The self-assembly of Fmoc-Trp-OH is primarily governed by the interplay of several non-covalent forces, including π–π stacking, hydrogen bonding, hydrophobic interactions, and van der Waals forces nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.govacs.orgrsc.orgresearchgate.net. External factors such as pH and solvent polarity also play a significant role in directing the assembly process and the resulting structures nih.govsemanticscholar.orgresearchgate.netresearchgate.net.
The fluorenyl moiety of the Fmoc group and the indole (B1671886) ring of tryptophan are both aromatic systems. These aromatic rings readily engage in π–π stacking interactions, which are strong non-covalent forces that contribute significantly to the stability and ordering of the self-assembled structures nih.govsemanticscholar.orgresearchgate.netnih.govacs.orgrsc.orgresearchgate.netmdpi.comfrontiersin.org. These interactions involve the overlap of the delocalized π-electron systems of the aromatic rings, leading to face-to-face or edge-to-face arrangements that stabilize the supramolecular architectures, such as fibers and networks researchgate.netnih.govrsc.org. Studies suggest that π–π stacking between Fmoc groups is a primary driving force for the self-assembly of Fmoc-protected amino acids into ordered structures rsc.orgfrontiersin.org.
Hydrogen bonding is another critical driving force in the self-assembly of this compound. The molecule possesses several sites capable of forming hydrogen bonds: the amide groups within the Fmoc moiety, the carboxylic acid group (-OH), and the indole N-H group of tryptophan nih.govsemanticscholar.orgresearchgate.netrsc.orgresearchgate.net. These interactions can occur between this compound molecules, forming chains, networks, or stabilizing specific secondary structures like β-sheets nih.govsemanticscholar.orgresearchgate.netrsc.org. Hydrogen bonding, alongside π–π stacking, is essential for the formation of stable supramolecular gels and other ordered assemblies semanticscholar.orgresearchgate.netrsc.orgresearchgate.net.
The self-assembly behavior of this compound is highly sensitive to environmental conditions, particularly pH and solvent polarity nih.govsemanticscholar.orgresearchgate.netresearchgate.net.
pH: Changes in pH can affect the ionization state of the carboxylic acid group of tryptophan. At neutral or alkaline pH, the carboxylic acid may deprotonate, influencing the molecule's solubility and its ability to form ordered structures. For this compound, gelling is known to be triggered by pH changes nih.govsemanticscholar.org. For instance, in some studies, this compound self-assembles into nanoparticles at specific pH values researchgate.netnih.govresearchgate.net.
Solvent Polarity: The polarity of the solvent system significantly impacts the balance of hydrophobic and hydrophilic interactions, thereby directing the self-assembly pathway nih.govsemanticscholar.orgresearchgate.netresearchgate.net. In aqueous solutions, the amphiphilic nature of this compound drives its assembly. Variations in solvent composition, such as the ratio of water to organic solvents like THF or DMSO, can lead to different morphologies, ranging from fibers to nanoparticles researchgate.netresearchgate.netacs.orgresearchgate.net. For example, the gelling process can be influenced by solvent polarity, and specific solvent mixtures can promote the formation of diverse superstructures nih.govsemanticscholar.orgresearchgate.netresearchgate.net.
Morphological Diversity of this compound Self-Assemblies
This compound can self-assemble into a remarkable variety of nanostructures, including spheres, hollow spheres, nanoflowers, nanosheets, and nanorods, depending on the assembly conditions researchgate.netnih.govresearchgate.net.
Spherical and hollow spherical morphologies have been observed for this compound assemblies researchgate.netnih.govresearchgate.neteurekalert.orgjaist.ac.jpdrugtargetreview.com. The formation of these structures is often dependent on specific concentrations, pH values, or solvent conditions. For instance, this compound has been reported to self-assemble into nanoparticles, which can be spherical nih.govresearchgate.net. In some cases, partial disassembly or specific packing arrangements can lead to the formation of hollow spheres eurekalert.orgjaist.ac.jpdrugtargetreview.com. The precise mechanism for hollow sphere formation typically involves templating or specific molecular arrangements that create an internal void.
More complex morphologies like nanoflowers, nanosheets, and nanorods can also arise from the self-assembly of this compound researchgate.netnih.govresearchgate.net. These structures often result from anisotropic growth, where the molecular building blocks assemble preferentially along certain directions, driven by the specific interplay of π–π stacking, hydrogen bonding, and other forces. For example, this compound has been shown to form nanoparticles, while co-assembly with other Fmoc-amino acids can influence the resulting morphology, potentially leading to different structures or inhibiting fiber formation nih.gov. The controlled assembly into these varied morphologies highlights the tunability of this compound as a supramolecular building block.
Self-Assembly into Nanoparticles
N-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids are versatile building blocks in supramolecular chemistry, capable of forming ordered nanostructures through non-covalent interactions. This compound, specifically, exhibits a propensity for self-assembly into nanoparticles when studied individually in aqueous solutions acs.orgnih.govacs.org. This behavior contrasts with some other Fmoc-protected aromatic amino acids, such as Fmoc-Tyr-OH and Fmoc-Phe-OH, which tend to form nanofibers under similar conditions acs.orgnih.govacs.org. The driving forces for the self-assembly of this compound into nanoparticles are attributed to a combination of non-covalent interactions, including π–π stacking of the Fmoc groups and hydrogen bonding, which dictate the final morphology of the assembled structures researchgate.net.
Co-assembly with Other Fmoc-Protected Aromatic Amino Acids (e.g., Fmoc-Tyr-OH, Fmoc-Phe-OH)
The supramolecular assembly behavior of this compound can be significantly influenced when co-assembled with other Fmoc-protected aromatic amino acids, such as Fmoc-Tyr-OH and Fmoc-Phe-OH acs.orgnih.govntu.edu.sgcas.cntheses.fr. These co-assembly processes allow for the creation of hybrid nanostructures with tunable properties, driven by the interplay of molecular interactions between the different building blocks acs.orgnih.govacs.org.
Structural Transformation from Nanofibers to Nanoparticles
A notable phenomenon observed during the co-assembly of this compound with Fmoc-Tyr-OH or Fmoc-Phe-OH is a structural transformation. When Fmoc-Tyr-OH and Fmoc-Phe-OH individually self-assemble into nanofibers, their co-assembly with this compound leads to the formation of nanoparticles instead acs.orgnih.govacs.org. This transformation suggests that this compound plays a critical role in altering the assembly pathway, guiding the system towards a nanoparticle morphology rather than the fibrous structures typically formed by Fmoc-Tyr-OH and Fmoc-Phe-OH alone acs.orgnih.govtheses.fr. This process is understood to involve a two-step mechanism, where this compound can arrest the elongation phase of the self-assembly, thereby preventing the formation of extended fibers acs.orgnih.gov.
This compound as a Fiber Inhibitor
In the context of co-assembly with Fmoc-Tyr-OH and Fmoc-Phe-OH, this compound functions as a fiber inhibitor acs.orgnih.govacs.org. Its presence alters the molecular interactions within the self-assembling system, effectively locking the co-assembly process at the nucleation stage acs.orgnih.gov. By interfering with the molecular interactions that promote fiber elongation, this compound prevents the formation of nanofibers, thereby directing the assembly towards nanoparticle structures acs.orgnih.govacs.orgtheses.fr.
Hydrogelation Studies of this compound
This compound is also recognized for its ability to form supramolecular hydrogels. These hydrogels are constructed from low molecular weight gelators (LMWGs) that self-assemble into three-dimensional fibrous networks capable of entrapping significant amounts of water researchgate.netnih.govmdpi.comresearchgate.net. The formation of these hydrogels is driven by non-covalent interactions, making them responsive and adaptable materials for various applications nih.govmdpi.com.
Gelation Mechanism and Kinetics
The hydrogelation of this compound is typically triggered by changes in its environment, particularly pH nih.govmdpi.com. For this compound, the gelling process is initiated by pH variations nih.govmdpi.com. Studies have reported that this compound can undergo hydrogelation in a 50 mM phosphate (B84403) buffer saline solution at pH 7.4 researchgate.netresearchgate.net. The minimum gelation concentration (MGC) for this compound under these conditions is approximately 0.25% w/v, with gelation typically occurring within 12 to 15 hours researchgate.netresearchgate.net. The kinetics of hydrogel formation can be accelerated through methods such as mechanical shaking researchgate.netresearchgate.net. Furthermore, kinetic studies indicate that a decrease in gelator concentration generally leads to an increase in the gelation time unibo.it.
Co-assembly with Fmoc-Lys-Fmoc-OH for Novel Hydrogel Formation
The co-assembly of this compound with other Fmoc-protected amino acids, such as Fmoc-Lys-Fmoc-OH, provides a route to novel hydrogel compositions with tunable properties nih.govmdpi.comencyclopedia.pubwhiterose.ac.ukresearchgate.netmdpi.commdpi.comresearchgate.net. The combination of these building blocks allows for the creation of stable, self-supporting supramolecular hydrogels nih.govmdpi.com. The specific volumetric ratios of this compound and Fmoc-Lys-Fmoc-OH used in the co-assembly significantly influence the stability and rheological characteristics of the resulting hydrogels nih.govmdpi.comwhiterose.ac.ukresearchgate.net. For instance, higher ratios of Fmoc-Lys-Fmoc-OH have been shown to yield more stable gels whiterose.ac.uk. Conversely, a higher proportion of this compound can lead to more transparent but weaker hydrogels, while mixtures with a higher Fmoc-Lys-Fmoc-OH content may appear translucent and exhibit more robust viscoelastic behavior nih.govmdpi.comresearchgate.net. The co-assembly process is often triggered by strategies such as pH changes for this compound and solvent polarity for Fmoc-Lys-Fmoc-OH, leading to the formation of stable, solid-like structures nih.govmdpi.comencyclopedia.pub.
Factors Influencing Hydrogel Stability and Strength
The stability and mechanical strength of hydrogels derived from this compound are critical determinants for their successful application in various fields, including biomaterials and drug delivery. These properties are not intrinsic but are significantly influenced by a complex interplay of compositional, environmental, and processing factors. Understanding these influences is paramount for tailoring hydrogel performance to specific requirements.
Compositional Factors: Co-assembly Ratios
When this compound is co-assembled with other Fmoc-amino acids, such as Fmoc-Lys-FMOC-OH, the volumetric ratio of the components plays a crucial role in dictating the resulting hydrogel's stability and mechanical strength, often quantified by the storage modulus (G') nih.gov. Research indicates that increasing the proportion of Fmoc-Lys-FMOC-OH in co-assembly with this compound generally leads to more stable hydrogel structures nih.gov. Conversely, higher concentrations of this compound can yield hydrogels that are transparent but exhibit reduced mechanical strength nih.gov. For instance, a co-assembly with a higher ratio of this compound (3:1) was observed to be slightly unstable, a phenomenon attributed to a reduced amount of the co-assembling partner, Fmoc-Lys-FMOC-OH nih.gov.
Environmental Conditions
Several environmental parameters can significantly alter the self-assembly process and the resultant hydrogel properties:
pH: pH is a pivotal factor that can both trigger the self-assembly of this compound into hydrogels and modulate their mechanical characteristics frontiersin.orgsemanticscholar.orgresearchgate.netresearchgate.netacs.orgresearchgate.netunibo.it. The gelation of this compound can be initiated by changes in pH nih.govsemanticscholar.org. The final pH of the gel system is recognized as a primary determinant of its mechanical properties frontiersin.org. For example, this compound has demonstrated hydrogelation capabilities in a phosphate buffer saline solution at pH 7.4 researchgate.netresearchgate.net. Some Fmoc-based dipeptides exhibit a pronounced pH dependency, forming gels only within narrow pH ranges acs.org.
Solvent Composition: The choice of solvent, its polarity, and the ratio of organic solvent to water are significant factors influencing the self-assembly pathways and rheological properties of Fmoc-amino acid hydrogels frontiersin.orgsemanticscholar.orgmdpi.com. Solvent polarity can directly act as a trigger for the gelling process of this compound semanticscholar.org.
Ionic Strength: Variations in ionic strength can effectively tune the physical properties of peptide hydrogels researchgate.net. Changes in ionic strength can also serve as a trigger for the gelation process nih.govsemanticscholar.org.
Temperature: Temperature can influence the mechanical strength of hydrogels acs.org and act as a trigger for initiating gelation nih.govsemanticscholar.org.
Processing Conditions
Mechanical Agitation: Mechanical shaking has been shown to accelerate the kinetics of this compound hydrogel formation. Furthermore, hydrogels prepared through mechanical agitation are reported to possess superior thermal and mechanical stability compared to those formed without such treatment researchgate.netresearchgate.net. Sonication can also impact the self-assembly process, potentially leading to diverse morphological outcomes and influencing the stacking interactions of fluorenyl rings frontiersin.org.
Molecular Interactions
The self-assembly of this compound into supramolecular hydrogels is driven by various non-covalent interactions:
Hydrophilic-Hydrophobic Balance: Achieving a balanced equilibrium between the hydrophilic and hydrophobic moieties of this compound is critical for the formation of self-assembled supramolecular gels nih.govsemanticscholar.org.
π-π Stacking and Hydrogen Bonding: The aromatic rings inherent to the Fmoc group facilitate π-π stacking interactions, which are fundamental for creating ordered supramolecular structures nih.govsemanticscholar.orgmdpi.com. Hydrogen bonding also plays a crucial role in driving the self-assembly process and reinforcing the stability of the resultant hydrogel network nih.govfrontiersin.orgsemanticscholar.orgresearchgate.netmdpi.comnih.gov.
Zeta Potential: The surface charge characteristics, as indicated by zeta potential measurements, can provide insights into the stability of supramolecular complexes. A higher magnitude of the zeta potential modulus, observed in co-assembled systems relative to their individual components, suggests enhanced system stability nih.gov.
Secondary Structure: The formation of specific molecular arrangements, such as β-sheet motifs, is influenced by the nature of the amino acid side chains and promotes intermolecular interactions, thereby contributing to gel stability nih.govsemanticscholar.org.
Data Tables
Table 1: Minimum Gelation Concentration (MGC) and Particle Characteristics of this compound and Co-assembled Systems
| Sample/System | Minimum Gelation Concentration (MGC) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| This compound | 0.25% w/v | ~1800 | 0.8 |
| Fmoc-Lys-FMOC-OH | Not specified | ~320 | 0.5 |
| Fmoc-Lys-FMOC-OH / this compound (1:1 co-assembly) | Not specified | ~490 | 0.3 |
Note: Minimum Gelation Concentration (MGC) for co-assembled systems was not explicitly stated in the provided snippets. nih.govresearchgate.netresearchgate.net
Table 2: Zeta Potential of this compound and Co-assembled Systems
| Sample/System | Zeta Potential (mV) |
|---|---|
| This compound | -3.26 |
| Fmoc-Lys-FMOC-OH | -47 |
| Fmoc-Lys-FMOC-OH / this compound (1:1 co-assembly) | -57 |
Note: Zeta potential values indicate the surface charge characteristics contributing to system stability. nih.gov
Table 3: Storage Modulus (G') Range for Fmoc-Amino Acid Hydrogels
| Fmoc-Amino Acid Hydrogel Type | Typical Storage Modulus (G') Range (Pa) |
|---|---|
| Fmoc-Trp | 10^2 – 10^4 |
| Fmoc-Met | 10^2 – 10^4 |
| Fmoc-Tyr | 10^2 – 10^4 |
Note: These values represent a general range for Fmoc-amino acid hydrogels, including this compound, and are indicative of their mechanical strength. mdpi.com
Compound List:
this compound
Fmoc-Lys-FMOC-OH
Fmoc-Met
Fmoc-Tyr
Advanced Spectroscopic and Computational Characterization in Fmoc Trp Oh Research
Spectroscopic Techniques for Characterizing Fmoc-Trp-OH Systems
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful, non-destructive method for probing the photophysical properties and molecular environment of this compound. Its sensitivity to changes in molecular structure and local environment makes it invaluable for studying self-assembly, structural integrity, and dynamics.
Fluorescence spectroscopy plays a significant role in elucidating the mechanisms of self-assembly and the resulting structural integrity of this compound. Studies have shown that this compound, when undergoing hydrogelation, exhibits changes in its fluorescence properties that correlate with the formation of supramolecular structures researchgate.netresearchgate.net. For instance, the fluorescence intensity can be directly related to the concentration and arrangement of this compound molecules within the assembled network semanticscholar.orgmdpi.com. By monitoring fluorescence emission, researchers can gain insights into the dynamics of gelation, aggregation processes, and the stability of the formed structures researchgate.netresearchgate.net. The technique allows for the study of these processes in their native wet state, avoiding structural disruptions that can occur with drying methods researchgate.net.
The intrinsic fluorescence of this compound arises primarily from its tryptophan residue, specifically the indole (B1671886) ring system. Tryptophan is a natural fluorophore, with excitation typically occurring around 280 nm and emission peaking between 300-400 nm atlantis-press.com. The Fmoc group, being an aromatic moiety, also contributes to the UV-Vis absorption and can influence the fluorescence characteristics through π-π stacking and other interactions semanticscholar.orgmdpi.comnih.gov. Studies on tryptophan itself indicate an excitation maximum around 280 nm and an emission maximum around 350 nm, with a quantum yield of approximately 0.12-0.14 in aqueous solutions at neutral pH atlantis-press.comomlc.org. The presence of the Fmoc group can lead to fluorescence emission maxima around 314 nm for Fmoc-Trp, often with a shoulder at 355 nm, indicating the contribution of both the Fmoc and Trp moieties semanticscholar.org.
Table 1: Intrinsic Fluorescence Properties of Tryptophan and this compound
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (approx.) | Notes |
| Tryptophan | ~280 | ~350 | 0.12 - 0.14 | Intrinsic fluorescence of indole ring; sensitive to environment atlantis-press.comomlc.org |
| This compound | ~280 | ~314 (shoulder ~355) | Varies | Contribution from both Fmoc and Trp moieties semanticscholar.org |
The sensitivity of tryptophan fluorescence to its local environment makes this compound a useful probe for monitoring molecular interactions and changes in its microenvironment. Shifts in emission maxima and changes in fluorescence intensity or lifetime can indicate alterations in polarity, hydrophobicity, or the presence of interacting molecules researchgate.netresearchgate.net. For example, the fluorescence properties of this compound can change significantly upon self-assembly or co-assembly with other Fmoc-amino acids, reflecting the formation of ordered structures and intermolecular interactions such as π-π stacking and hydrogen bonding semanticscholar.orgmdpi.comnih.gov. Studies on related tryptophan analogues have demonstrated that their fluorescence is highly sensitive to solvent polarity and water content, allowing for the probing of binding interfaces in protein-peptide interactions researchgate.netnih.gov.
While not as extensively documented for this compound specifically in the provided search results as other phenomena, aggregation-induced emission (AIE) or aggregation-induced quenching (AIQ) are key concepts in the study of self-assembling molecules. In general, some molecules that are weakly fluorescent in dilute solution can become highly emissive upon aggregation. Conversely, other molecules may experience fluorescence quenching upon aggregation. Research reviews on amino acid and peptide-based hydrogels note that AIE and AIQ are phenomena that provide insights into favorable and unfavorable assembly processes researchgate.netresearchgate.net. The specific behavior of this compound in terms of AIE or AIQ would depend on the nature of its aggregation and the specific environmental conditions.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy complements fluorescence studies by providing information about the electronic transitions within this compound, primarily related to its aromatic components.
The UV-Vis absorption spectra of this compound are characterized by absorption bands associated with the Fmoc group and the tryptophan indole ring. Typically, absorption features are observed in the region of 255–280 nm, attributed to the chromophores present in the side chains of aromatic amino acids mdpi.comnih.govrsc.org. For tryptophan, the indole ring is the main source of UV absorbance, contributing to absorption bands that increase in intensity with higher concentrations of this compound mdpi.com. Studies on co-assembled hydrogels involving this compound and Fmoc-Lys-FMOC-OH have reported dominant peaks around 265 nm with shoulders at 288 and 300 nm in their UV-Vis spectra nih.gov. The absorption bands in the 250–290 nm region are associated with the fluorenyl moieties of the Fmoc group, while a peak at approximately 304 nm can indicate stabilization by aromatic π–π stacking and hydrogen bonding nih.gov. The absorption spectrum of Fmoc-Trp itself, in monomeric and self-assembled states across different pH values, shows distinct features that change with assembly and pH, indicating altered electronic environments researchgate.net.
Role of Fmoc Trp Oh in Overcoming Synthetic Challenges and Side Reactions
Prevention of Side Reactions during Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is widely adopted for its mild deprotection conditions. However, certain amino acids, including tryptophan, remain susceptible to degradation or modification during the synthesis and cleavage steps. Fmoc-Trp-OH, typically used in its Nin-Boc protected form (Fmoc-Trp(Boc)-OH), offers enhanced protection for the indole (B1671886) nucleus, thereby preventing or significantly reducing several problematic side reactions.
Sulfonation of Tryptophan
Tryptophan residues are prone to sulfonation, particularly when certain arginine protecting groups, such as Mtr, Pmc, or Pbf, are used and subsequently cleaved with trifluoroacetic acid (TFA). The byproducts from these protecting groups can react with the indole ring of tryptophan, leading to the formation of sulfonated tryptophan derivatives. This side reaction can be effectively minimized by employing Fmoc-Trp(Boc)-OH, where the Boc group on the indole nitrogen shields it from electrophilic attack by sulfonyl byproducts nbinno.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.compeptide.compeptide.compeptide.com. Research indicates that the combination of Fmoc-Trp(Boc)-OH and Arg(Pbf) results in extremely low levels of tryptophan alkylation during TFA treatment, even in the absence of scavengers researchgate.net.
Alkylation of Tryptophan by Protecting Group Byproducts
During the final TFA cleavage step in SPPS, various protecting groups are removed, generating reactive cations. These cations, particularly tert-butyl cations derived from Boc protection, can alkylate electron-rich side chains, including the indole nucleus of tryptophan sigmaaldrich.comsigmaaldrich.comsigmaaldrich.compeptide.comthermofisher.comnih.gov. This alkylation leads to undesired peptide byproducts. The Nin-Boc protection in Fmoc-Trp(Boc)-OH serves to protect the indole nitrogen from such alkylation reactions nbinno.compeptide.comsigmaaldrich.com. Additionally, cations generated from linker cleavage can also alkylate tryptophan residues, a problem that Fmoc-Trp(Boc)-OH helps to mitigate researchgate.net.
Diketopiperazine Formation
Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, especially at the dipeptide stage, where the N-terminal amino group of the first amino acid can react with the activated C-terminal amino acid to form a cyclic dipeptide. This is particularly problematic when proline is involved or when the Fmoc deprotection is incomplete, leaving a free amine susceptible to reaction iris-biotech.de. While this compound does not directly prevent DKP formation, it is used within the broader Fmoc SPPS strategy. Strategies to prevent DKP formation include using dipeptide building blocks or alternative bases for Fmoc deprotection, such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF), or employing specific resins like 2-chlorotrityl chloride resin for proline-containing sequences peptide.comiris-biotech.de.
Aspartimide Formation
Aspartimide formation is a significant side reaction, particularly affecting aspartic acid residues, especially when followed by glycine (B1666218), asparagine, or other acidic/polar residues iris-biotech.denih.govnih.govub.edupeptide.comresearchgate.netsemanticscholar.org. This reaction is catalyzed by both acids and bases and can occur during Fmoc deprotection or TFA cleavage. It leads to the formation of cyclic imides, which can then open to yield a mixture of α- and β-aspartyl peptides, significantly impacting purity and yield. While this compound is not directly involved in preventing aspartimide formation, it is used in conjunction with aspartic acid derivatives. Strategies to prevent aspartimide formation include using sterically hindered protecting groups for aspartic acid, employing backbone protecting groups (e.g., Hmb, Dmb), or adding acidic modifiers (like formic acid or Oxyma Pure) to the deprotection solution iris-biotech.denih.govpeptide.comresearchgate.netsemanticscholar.org.
Guanidinylation of N-terminus
Guanidinylation can occur when free amino groups are present during coupling reactions using carbodiimides or uronium/aminium reagents. The unprotected N-terminus can be converted into a guanidinium (B1211019) moiety, effectively terminating peptide chain elongation iris-biotech.de. This side reaction is typically avoided by pre-activating amino acids with a stoichiometric amount of coupling reagent before adding them to the resin, or by using specific coupling reagents like phosphonium (B103445) salts (e.g., PyBop) iris-biotech.de. This compound, like other Fmoc-amino acids, is coupled using these standard methods, and its presence does not inherently increase the risk of guanidinylation.
Emerging Applications and Functionalization of Fmoc Trp Oh in Advanced Materials and Biophysics
Functionalized Peptides and Bioconjugation
Tryptophan-Selective Bioconjugation
The selective modification and attachment of biomolecules are critical in various fields, including diagnostics, therapeutics, and materials science. Fmoc-Trp-OH, or peptides synthesized with it, can be selectively bioconjugated through strategies that leverage the inherent reactivity of the tryptophan residue or the Fmoc group itself. While the Fmoc group is primarily known for its role in solid-phase peptide synthesis (SPPS) and its facile removal under basic conditions, its aromatic nature also contributes to non-covalent interactions driving self-assembly nih.govmdpi.com. For targeted bioconjugation, researchers might employ methods that specifically react with the indole (B1671886) ring of tryptophan, such as certain electrophilic additions or oxidation reactions, to attach labels, drugs, or other functional moieties. Alternatively, after Fmoc deprotection, the exposed amine can serve as a handle for conjugation, or the peptide sequence can be designed to present the tryptophan residue at a specific site for enzymatic modification or chemical ligation researchgate.net. The development of such site-specific conjugation strategies is vital for creating well-defined bioconjugates with predictable properties.
Biophysical Probes and Structural Biology
This compound is instrumental in creating peptides and peptidomimetics used to probe complex biological systems and elucidate protein structures. The intrinsic fluorescence of the tryptophan residue, coupled with the synthetic versatility offered by the Fmoc group, makes it an ideal component for sophisticated biophysical studies.
Fluorescence as a Tool for Conformational Studies
Tryptophan possesses intrinsic fluorescence properties, emitting light in the UV region (typically around 340-350 nm) when excited bmglabtech.comunito.it. This fluorescence is highly sensitive to the local microenvironment, including solvent accessibility, polarity, and proximity to other molecules. Consequently, changes in the conformation of a peptide or protein containing a tryptophan residue, such as those synthesized using this compound, can be detected as alterations in fluorescence intensity, emission maximum, fluorescence lifetime, or anisotropy bmglabtech.comunito.itnih.govmdpi.com. These spectral changes can be correlated with specific conformational states, such as protein folding or unfolding, or ligand binding events. Fluorescence quenching studies, using quenchers like acrylamide (B121943) or iodide, can further probe the accessibility and dynamics of the tryptophan residue, providing detailed insights into peptide conformation and flexibility nih.govmdpi.comresearchgate.net.
Table 1: Representative Fluorescence Properties of Tryptophan in Peptides
| Parameter | Typical Value Range | Significance in Conformational Studies |
| Emission Maximum (λmax) | 308–350 nm | Shifts indicate changes in local environment (e.g., burial vs. exposure). |
| Fluorescence Intensity | Varies | Sensitive to local polarity, solvent accessibility, and quenching effects. |
| Fluorescence Lifetime | ~3-6 ns | Can correlate with specific rotameric states or local structural dynamics. |
| Quantum Yield | 0.04–0.35 | Reflects the efficiency of fluorescence emission, influenced by environment. |
Enzyme Interaction Studies
Peptides synthesized using this compound are frequently employed to investigate enzyme mechanisms, substrate specificity, and inhibitor design. The tryptophan residue can play a critical role in substrate recognition, binding affinity, and catalytic activity. By incorporating this compound into peptide sequences designed to mimic enzyme substrates or inhibitors, researchers can quantify binding constants (Kd), inhibition constants (Ki), and kinetic parameters (e.g., Km, Vmax) labmartgh.combas.bg. For instance, studies have utilized tryptophan-containing peptides to explore interactions with proteases, kinases, and other enzymes, providing valuable data on enzyme-substrate complementarity and the structural basis of enzymatic function bas.bgbiosynth.comnih.gov. The indole ring's electronic properties can also mimic that of cofactors or substrates, facilitating binding to enzyme active sites nih.gov.
Table 2: Enzyme Interaction Parameters Studied with this compound Derived Peptides
| Enzyme Class/Example | Studied Interaction Type | Key Parameters Measured | Insights Gained |
| Proteases | Substrate/Inhibitor | Ki, IC50 | Mechanism of action, active site mapping, inhibitor potency. |
| Kinases (e.g., Src) | Substrate mimicry | IC50, Kd | Understanding substrate recognition, signaling pathway modulation. |
| ACE | Inhibitor | IC50, Ki | Hypertension treatment, peptide-based drug design. |
| Cytochrome P450 | Inhibitor | Ki, half-life | Drug metabolism studies, enzyme inhibition mechanisms. |
Protein Engineering Applications
This compound serves as a versatile building block in protein engineering, enabling the introduction of specific functionalities or the modification of protein properties. By incorporating tryptophan residues at strategic positions, researchers can enhance protein stability, introduce fluorescent tags for tracking or imaging, or create sites for further chemical modification. The ability to synthesize precisely defined peptide sequences with this compound allows for the rational design of peptides with tailored binding affinities or enzymatic activities. For example, engineered peptides containing tryptophan can be designed to act as specific ligands or to modulate protein-protein interactions, contributing to the development of novel biomaterials and therapeutic agents labmartgh.com.
Beyond Peptide Synthesis: Other Academic Research Applications
While this compound is a staple in SPPS, its unique chemical characteristics have led to its application in other cutting-edge research areas.
Supramolecular Materials Design and Fabrication
The Fmoc group and the indole ring of tryptophan are key participants in the non-covalent interactions that drive the self-assembly of small molecules into ordered supramolecular structures nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net. Fmoc-protected amino acids, including this compound, can self-assemble into various architectures such as nanofibers, nanoparticles, and hydrogels nih.govnih.govsemanticscholar.orgnews-medical.netresearchgate.net. These assemblies are typically stabilized by a combination of hydrogen bonding, π-π stacking interactions between the aromatic Fmoc and indole moieties, and hydrophobic effects nih.govmdpi.comnih.govresearchgate.net.
This compound, when self-assembled, has been shown to form nanoparticles nih.govnews-medical.netazonano.com. In co-assembly studies with other Fmoc-amino acids like Fmoc-Tyr-OH or Fmoc-Phe-OH, this compound can act as a structural modulator, transforming nanofibers into nanoparticles nih.govacs.orgntu.edu.sgntu.edu.sg. The self-assembly process can be triggered by changes in pH, solvent polarity, or temperature, offering control over material formation nih.govsemanticscholar.org. These self-assembled materials, particularly hydrogels, have potential applications in drug delivery, tissue engineering, and biosensing due to their biocompatibility and tunable properties nih.govnih.govsemanticscholar.orgnews-medical.netresearchgate.net.
Table 3: Self-Assembly Behavior of this compound with Other Fmoc-Amino Acids
| Fmoc-Amino Acid(s) | Self-Assembly Outcome | Primary Driving Forces | Potential Applications | Reference |
| This compound alone | Nanoparticles | π-π stacking, H-bonding | Drug nanocarriers | nih.gov |
| Fmoc-Tyr-OH | Nanofibers | π-π stacking, H-bonding | Tissue engineering | nih.gov |
| Fmoc-Phe-OH | Nanofibers | π-π stacking, H-bonding | Tissue engineering | nih.gov |
| This compound + Fmoc-Tyr-OH | Nanoparticles | π-π stacking, H-bonding | Drug nanocarriers | nih.govacs.org |
| This compound + Fmoc-Phe-OH | Nanoparticles | π-π stacking, H-bonding | Drug nanocarriers | nih.govacs.org |
| This compound + Fmoc-Lys(Fmoc)-OH | Hydrogels | π-π stacking, H-bonding, hydrophobic | Biomaterials, drug delivery | nih.govsemanticscholar.org |
Investigation of Molecular Interactions in Hydrogels
The formation of hydrogels from low molecular weight gelators (LMWGs), such as Fmoc-protected amino acids, is driven by intricate supramolecular interactions. This compound, a derivative of the aromatic amino acid tryptophan, is a notable example of such a gelator. Its ability to self-assemble into ordered three-dimensional networks, capable of encapsulating significant amounts of water, underpins its utility in advanced materials and biophysics. Research into these hydrogels focuses on understanding the fundamental molecular interactions that govern their formation, stability, and properties.
Driving Forces for Hydrogelation and Self-Assembly
The self-assembly of this compound into hydrogels is primarily mediated by non-covalent interactions. These include:
π–π Stacking: The aromatic rings of the Fmoc group and the indole ring of tryptophan play a crucial role in these interactions. This stacking contributes to the formation of ordered supramolecular structures, such as nanofibers or nanoparticles, depending on the specific conditions and co-assembly partners acs.orgnih.govnih.govmdpi.comresearchgate.netnih.govnih.govacs.org.
Hydrogen Bonding: Hydrogen bonds, involving the Fmoc group, the amino acid backbone, and potentially water molecules, are also significant in stabilizing the self-assembled structures and directing the formation of specific architectures acs.orgnih.govnih.govmdpi.comresearchgate.netnih.govacs.org.
Hydrophobic Interactions: The hydrophobic nature of the aromatic moieties further contributes to the driving forces for self-assembly in aqueous environments nih.govmdpi.comnih.govnih.gov.
These interactions lead to the formation of a supramolecular three-dimensional network that entraps water, resulting in the hydrogel state nih.govmdpi.comnih.govsemanticscholar.orgencyclopedia.pub. The specific arrangement of these interactions dictates the morphology of the self-assembled structures, with this compound individually forming nanoparticles, while co-assembly with other Fmoc-amino acids can lead to nanofibers or altered nanoparticle structures acs.orgnih.gov.
Spectroscopic and Rheological Characterization of Molecular Interactions
Various spectroscopic techniques are employed to elucidate the molecular interactions responsible for hydrogel formation and to characterize the resulting structures. These include:
Fluorescence Spectroscopy: This technique is highly sensitive to the local environment and molecular interactions. It can reveal information about the self-assembly process, structural integrity, and dynamic behaviors within the hydrogels. The intrinsic fluorescence of tryptophan, enhanced by the Fmoc group, can be used to study gelation mechanisms and aggregation dynamics acs.orgnih.govnih.govsemanticscholar.orgresearchgate.net. Changes in fluorescence intensity or emission spectra can indicate alterations in molecular packing or interactions semanticscholar.org.
UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the aromatic systems, providing insights into π–π stacking and other electronic interactions that drive self-assembly acs.orgnih.govsemanticscholar.orgresearchgate.net.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps identify functional groups and assess intermolecular interactions, such as hydrogen bonding and changes in vibrational modes upon gelation. Shifts in characteristic absorption bands, particularly those associated with C-H, C-O, and C-N bonds, can indicate molecular reorientation and interaction within the gel network acs.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.net.
Rheology: Oscillatory shear tests are crucial for characterizing the mechanical properties of the hydrogels, such as their elastic (G') and viscous (G'') moduli. These rheological properties are direct manifestations of the strength and connectivity of the supramolecular network formed by molecular interactions. Studies have shown that co-assembly of this compound with other Fmoc-amino acids can yield gels with solid-like behavior, where the elastic modulus (G') is significantly higher than the viscous modulus (G'') nih.govnih.govsemanticscholar.orgunibo.it.
Influence of Co-Assembly on Molecular Interactions and Gel Properties
The co-assembly of this compound with other Fmoc-protected amino acids, such as Fmoc-Lys-Fmoc-OH or Fmoc-Phe-OH, significantly influences the molecular interactions and the resulting hydrogel properties. For instance, co-assembly can transform the nanoparticle morphology typically formed by this compound into nanofibers when combined with Fmoc-Tyr-OH or Fmoc-Phe-OH. In these cases, this compound can act as a "fiber inhibitor," altering the molecular interactions of the co-assembling partners and locking the assembly in an earlier nucleation step acs.orgnih.gov.
The ratio of co-assembling components also plays a critical role. For example, in the co-assembly of this compound and Fmoc-Lys-Fmoc-OH, varying the volumetric ratio influences the stability, transparency, and mechanical strength of the hydrogels. Higher ratios of Fmoc-Lys-Fmoc-OH tend to produce more stable hydrogels with a slightly translucent aspect, while higher ratios of this compound can result in more transparent but weaker gels nih.govmdpi.comsemanticscholar.org. Dynamic Light Scattering (DLS) studies on co-assembled systems of this compound and Fmoc-Lys-Fmoc-OH have shown changes in particle size distribution and polydispersity index (PDI) with varying ratios, indicating altered supramolecular organization and intermolecular interactions nih.gov. The zeta potential measurements also suggest enhanced stability in co-assembled complexes due to stronger interactions between the components nih.govmdpi.com.
Data Table: Comparative Self-Assembly Behavior of Fmoc-Protected Aromatic Amino Acids
The following table summarizes key observations regarding the self-assembly behavior of Fmoc-protected aromatic amino acids, highlighting differences in morphology and the role of co-assembly.
| Fmoc-Amino Acid | Individual Self-Assembly Morphology | Co-assembly with Fmoc-Tyr-OH/Fmoc-Phe-OH | Primary Driving Forces | Key Spectroscopic Techniques Used |
| This compound | Nanoparticles | Transforms nanofibers to nanoparticles | π–π stacking, H-bonding, hydrophobic interactions | UV-Vis, FT-IR, Fluorescence, DLS |
| Fmoc-Tyr-OH | Nanofibers | Forms nanofibers | π–π stacking, H-bonding | UV-Vis, FT-IR, Fluorescence |
| Fmoc-Phe-OH | Nanofibers | Forms nanofibers | π–π stacking, H-bonding | UV-Vis, FT-IR, Fluorescence |
Q & A
What is the role of Fmoc-Trp-OH in solid-phase peptide synthesis (SPPS), and how should it be incorporated into peptide sequences?
This compound serves as a protected tryptophan derivative in SPPS, where the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the amino group during iterative coupling cycles. Its indole side chain typically remains unprotected unless specific synthesis conditions (e.g., acidic cleavage) necessitate Boc (tert-butoxycarbonyl) protection . Methodologically, coupling is performed using activating agents like HBTU or DIC/Oxyma, with reaction times optimized to minimize racemization (typically 30–60 minutes under nitrogen) . Post-incorporation, the Fmoc group is removed via piperidine treatment (20% v/v in DMF) to expose the amino group for subsequent residues .
How can C2 functionalization of this compound be optimized for applications in peptide ligation via olefin metathesis?
C2 allylation of this compound (e.g., using allyl boronates) enables post-synthetic peptide ligation via olefin metathesis. Optimization involves:
- Catalyst selection : Grubbs 2nd-generation catalyst for improved tolerance of functional groups.
- Reaction conditions : Anhydrous dichloromethane (DCM) at 40°C under argon, with monitoring by LC-MS to track allyl group incorporation .
- Side-chain compatibility : Ensure Boc protection of the indole nitrogen to prevent undesired side reactions during functionalization .
What analytical techniques are recommended for characterizing the purity and identity of this compound?
Key methods include:
- HPLC : Reverse-phase C18 columns with UV detection at 280 nm (indole absorbance) to assess purity (>98% ideal for SPPS).
- NMR : H and C NMR to confirm regiochemistry, particularly distinguishing C2 vs. C3 substitutions in the indole ring.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] = 427.16 for this compound) .
What strategies mitigate racemization of this compound during peptide coupling?
Racemization is minimized by:
- Activation protocol : Use carbodiimides (e.g., DIC) with Oxyma Pure instead of HOBt, which reduces base-mediated epimerization.
- Temperature control : Maintain reactions at 0–4°C during activation.
- Solvent selection : Prefer DMF over DCM for polar residues like tryptophan to enhance solubility and coupling efficiency .
How does Boc protection of the indole nitrogen in Fmoc-Trp(Boc)-OH influence its reactivity in peptide synthesis?
Boc protection prevents alkylation or oxidation of the indole nitrogen during acidic resin cleavage (e.g., TFA treatment). However, it introduces steric hindrance, potentially slowing coupling kinetics. Comparative studies show a 10–15% reduction in coupling efficiency for Fmoc-Trp(Boc)-OH vs. unprotected this compound, necessitating extended reaction times (90 minutes) .
How can researchers resolve contradictions in reported yields for this compound incorporation into long (>30 residues) peptide sequences?
Discrepancies often arise from:
- Aggregation-prone sequences : Incorporate chaotropic agents (e.g., 2,2,2-trifluoroethanol) to improve solvation.
- Resin choice : Use low-loading Wang resins (0.2 mmol/g) to reduce steric crowding.
- Real-time monitoring : Employ Kaiser tests or FT-IR spectroscopy to detect incomplete couplings and repeat cycles if needed .
What storage and handling protocols ensure the stability of this compound in laboratory settings?
- Storage : Store desiccated at -20°C in amber vials to prevent moisture uptake and photodegradation.
- Handling : Equilibrate to room temperature under nitrogen before use to avoid condensation. Purity should be rechecked via HPLC after long-term storage (>6 months) .
How can this compound derivatives be designed to enhance peptide-protein interactions in therapeutic applications?
Advanced strategies include:
- C2 modifications : Introduce halogenated or hydrophobic groups to increase binding affinity (e.g., 5-fluoro-Trp derivatives).
- Biophysical validation : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics post-synthesis.
- In silico modeling : Molecular docking with target proteins (e.g., Grb2-SH2 domains) to guide rational design .
Key Methodological Considerations from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
